molecular formula C10H15NOS B183641 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine CAS No. 892592-66-4

1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine

Cat. No.: B183641
CAS No.: 892592-66-4
M. Wt: 197.3 g/mol
InChI Key: ZFFUGRZKROKZCW-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is an organic compound that features a tetrahydrofuran ring and a thiophene ring connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives.

Scientific Research Applications

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The exact mechanism can vary and is often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydrofuran-2-yl)-N-(thiophen-2-ylmethyl)methanamine: Similar structure but with a different position of the thiophene ring.

    1-(Tetrahydrofuran-2-yl)-N-(furan-3-ylmethyl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(thiophen-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h3,5,8,10-11H,1-2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFUGRZKROKZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406042
Record name 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-66-4
Record name 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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